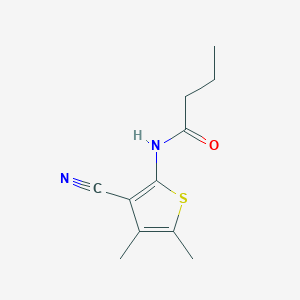![molecular formula C19H21ClN2O3S B251076 N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-methoxyphenyl]-2-methylpropanamide](/img/structure/B251076.png)
N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-methoxyphenyl]-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-methoxyphenyl]-2-methylpropanamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied in the field of cancer research. MLN4924 is a potent inhibitor of NEDD8-activating enzyme (NAE), which is responsible for activating the ubiquitin-like protein NEDD8. Inhibition of NAE by MLN4924 results in the accumulation of NEDD8 conjugates, leading to the disruption of various cellular processes, including cell cycle progression, DNA damage repair, and protein degradation.
Mecanismo De Acción
N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-methoxyphenyl]-2-methylpropanamide inhibits NAE, which is responsible for activating NEDD8. NEDD8 conjugation is essential for the function of Cullin-RING E3 ubiquitin ligases (CRLs), which are responsible for the ubiquitination and subsequent degradation of a wide range of cellular proteins. Inhibition of NAE by this compound results in the accumulation of NEDD8 conjugates, leading to the disruption of CRL-mediated protein degradation. This disruption results in the stabilization of various proteins, including tumor suppressors and cell cycle regulators, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell cycle progression, induction of apoptosis, and inhibition of DNA damage repair. This compound has also been shown to inhibit angiogenesis, which is essential for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-methoxyphenyl]-2-methylpropanamide in lab experiments is its specificity for NAE, which allows for the selective inhibition of NEDD8 conjugation. However, one limitation of using this compound is its toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-methoxyphenyl]-2-methylpropanamide. One potential direction is the development of combination therapies that include this compound and other anti-cancer agents. Another potential direction is the identification of biomarkers that can predict the response of cancer cells to this compound. Additionally, the development of more potent and selective NAE inhibitors could lead to the development of more effective anti-cancer agents.
Métodos De Síntesis
The synthesis of N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-methoxyphenyl]-2-methylpropanamide involves several steps, including the coupling of 4-chlorothiophenol with 2-methoxy-4-nitroaniline, followed by reduction of the nitro group to an amine. The resulting amine is then coupled with 2-methylpropanoic acid, and the resulting product is further acetylated to yield this compound.
Aplicaciones Científicas De Investigación
N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-methoxyphenyl]-2-methylpropanamide has been extensively studied in preclinical and clinical settings for its potential as an anti-cancer agent. In vitro studies have shown that this compound is effective against a wide range of cancer cell lines, including leukemia, lymphoma, breast, lung, and prostate cancer. In vivo studies using animal models have also demonstrated the efficacy of this compound in inhibiting tumor growth and metastasis.
Propiedades
Fórmula molecular |
C19H21ClN2O3S |
|---|---|
Peso molecular |
392.9 g/mol |
Nombre IUPAC |
N-[4-[[2-(4-chlorophenyl)sulfanylacetyl]amino]-2-methoxyphenyl]-2-methylpropanamide |
InChI |
InChI=1S/C19H21ClN2O3S/c1-12(2)19(24)22-16-9-6-14(10-17(16)25-3)21-18(23)11-26-15-7-4-13(20)5-8-15/h4-10,12H,11H2,1-3H3,(H,21,23)(H,22,24) |
Clave InChI |
AQGRUXQIVNCPNR-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)CSC2=CC=C(C=C2)Cl)OC |
SMILES canónico |
CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)CSC2=CC=C(C=C2)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B250994.png)
![2-fluoro-N-{[2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B250995.png)
![2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B250996.png)
![5-(4-chlorophenyl)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B250997.png)
![N-{3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}biphenyl-4-carboxamide](/img/structure/B251000.png)
![N-[(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251002.png)
![2-(4-chlorophenyl)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B251003.png)

![N-[4-(4-ethyl-1-piperazinyl)phenyl]-2-methylbenzamide](/img/structure/B251008.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-3,5-diethoxybenzamide](/img/structure/B251009.png)
![2-(4-chloro-3-methylphenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B251012.png)
![N-{[(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B251013.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide](/img/structure/B251014.png)
![3-iodo-4-methyl-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B251017.png)
